Dimethoxymethamphetamine
Description
Contextualization within Amphetamine and Phenethylamine (B48288) Chemical Classes
Dimethoxymethamphetamine is structurally analogous to both amphetamine and phenethylamine. The phenethylamine backbone is a fundamental structural motif in a vast array of neuroactive compounds, both naturally occurring and synthetic. Amphetamine, itself a phenethylamine derivative, is distinguished by the presence of a methyl group at the alpha position of the ethylamine (B1201723) side chain. This compound builds upon this amphetamine framework with the further addition of two methoxy (B1213986) groups to the aromatic ring.
For instance, 3,4-Dimethoxymethamphetamine (3,4-DMMA) is a recognized psychoactive drug and research chemical within these classes. wikipedia.orgiiab.me It is considered an analog of the well-known compound 3,4-methylenedioxymethamphetamine (MDMA). caymanchem.com Another isomer, 2,5-Dimethoxy-4-methylamphetamine (DOM), is also a substituted phenethylamine and amphetamine. wikipedia.org The structural relationship of these compounds to the naturally occurring psychedelic mescaline (3,4,5-trimethoxyphenethylamine) is also noteworthy. wikipedia.org
The pharmacology of this compound is distinct from that of amphetamine, a difference that may be partly attributed to the presence of the phenethylamine skeleton in the former. ijmrhs.com While amphetamine's primary mechanism involves the release and reuptake inhibition of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506), the specific actions of this compound isomers are less understood and appear to vary. For example, 3,4-DMMA seems to function as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), though it is considerably less potent than MDMA. wikipedia.org In contrast, DOM is a potent agonist of the serotonin 5-HT2 receptors and shows very weak activity as a monoamine oxidase inhibitor (MAOI). wikipedia.org
Academic Significance and Research Gaps of this compound Isomers
However, significant research gaps persist. For many isomers, including the lesser-known "Beatrice" (4-methyl-2,5-dimethoxymethamphetamine), there is a scarcity of data regarding their pharmacological properties, metabolism, and toxicity. wikipedia.org While some research has been conducted on specific isomers like 3,4-DMMA and DOM, a comprehensive comparative analysis of all possible this compound isomers is lacking.
Furthermore, much of the existing research has focused on the interaction of these compounds with monoamine transporters. caymanchem.com There is a need for broader investigations into their effects on a wider range of receptor systems and intracellular signaling pathways. The synthesis and characterization of all possible isomers, followed by systematic pharmacological screening, would be a crucial step in filling these knowledge gaps. mdpi.comresearchgate.netnih.govjkefarind.com Understanding the complete pharmacological profiles of these isomers is essential for a thorough scientific evaluation. The lack of comprehensive toxicological data for most this compound isomers is another critical area that warrants further investigation. serbiosoc.org.rs
Structure
2D Structure
3D Structure
Properties
CAS No. |
33236-61-2 |
|---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-methylpropan-2-amine |
InChI |
InChI=1S/C12H19NO2/c1-9(13-2)7-10-5-6-11(14-3)12(8-10)15-4/h5-6,8-9,13H,7H2,1-4H3 |
InChI Key |
BUWHCARWGYFQPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)NC |
Origin of Product |
United States |
Nomenclature and Isomeric Diversity of Dimethoxymethamphetamines
2,5-Dimethoxymethamphetamine (2,5-DMMA) Isomer
2,5-Dimethoxymethamphetamine, commonly known as 2,5-DMMA, is a designer drug that features the characteristic 2,5-dimethoxy substitution pattern on the phenethylamine (B48288) framework combined with the backbone of methamphetamine. glpbio.comcaymanchem.com Its physiological and toxicological properties have not been extensively studied. glpbio.comcaymanchem.com However, research on related phenethylamines and amphetamines suggests that the absence of a third substitution at the 3- or 4-position on the aromatic ring typically leads to reduced effects on monoamine systems. glpbio.comcaymanchem.com
The progenitor of the broader 2,5-dimethoxy-substituted amphetamine series is 2,5-dimethoxyamphetamine (B1679032) (2,5-DMA). wikipedia.orgnih.gov 2,5-DMA is the parent compound of the DOx series of drugs, which are known for their psychedelic properties. wikipedia.org The addition of a methyl group at the 4-position of 2,5-DMA to form 2,5-dimethoxy-4-methylamphetamine (DOM) enhances its potency significantly compared to 2,5-DMA. nih.gov
Table 1: Chemical Properties of 2,5-Dimethoxymethamphetamine (2,5-DMMA)
| Property | Value | Source |
| Formal Name | 2,5-dimethoxy-N,α-dimethyl-benzeneethanamine | glpbio.comcaymanchem.com |
| Synonyms | 2,5-Dimethoxymethamphetamine | glpbio.commzcloud.org |
| CAS Number | 54687-43-3 | glpbio.comcaymanchem.com |
| Molecular Formula | C₁₂H₁₉NO₂ | glpbio.comcaymanchem.com |
| Formula Weight | 209.3 g/mol | caymanchem.com |
3,4-Dimethoxymethamphetamine (3,4-DMMA) Isomer
3,4-Dimethoxymethamphetamine (3,4-DMMA) is a research chemical and a structural analog of 3,4-methylenedioxymethamphetamine (MDMA). caymanchem.com It belongs to the phenethylamine and substituted amphetamine chemical families. wikipedia.org The compound gained prominence in the early 2000s through scientific investigations comparing the pharmacological properties of various MDMA derivatives.
Pharmacologically, 3,4-DMMA is understood to act as a serotonin-norepinephrine-dopamine releasing agent (SNDRA). wikipedia.orgiiab.me However, its potency is significantly lower than that of MDMA. wikipedia.orgiiab.me Research into its mechanism of action has focused on its ability to inhibit monoamine transporters.
Table 2: Chemical Properties of 3,4-Dimethoxymethamphetamine (3,4-DMMA)
| Property | Value | Source |
| IUPAC Name | 1-(3,4-Dimethoxyphenyl)-N-methylpropan-2-amine | wikipedia.org |
| CAS Number (Free Base) | 33236-61-2 | wikipedia.org |
| CAS Number (Hydrochloride) | 70932-18-2 | |
| Molecular Formula | C₁₂H₁₉NO₂ | wikipedia.orgiiab.me |
| Molar Mass | 209.289 g·mol⁻¹ | wikipedia.org |
Table 3: Research Findings on 3,4-DMMA Monoamine Transporter Inhibition
| Transporter | IC₅₀ Value (µM) | Source |
| Serotonin (B10506) Transporter (SERT) | 108 | |
| Norepinephrine (B1679862) Transporter (NET) | 253.4 |
Structural Characteristics and Relationship to Other Substituted Phenethylamines
Dimethoxymethamphetamines are classified as substituted phenethylamines, a broad class of synthetic compounds derived from the chemical structure of amphetamine. nih.govpsu.edu The core structure of a dimethoxymethamphetamine consists of a phenethylamine backbone that has been modified in several key ways:
Two methoxy (B1213986) groups (–OCH₃) are attached to the aromatic (phenyl) ring. The specific numbering of these groups (e.g., 2,5- or 3,4-) defines the isomer.
A methyl group is substituted on the alpha carbon (the carbon atom adjacent to the nitrogen atom but not in the ring), which is characteristic of all amphetamine derivatives.
An N-methyl group is present on the amine (–NH) side chain, which is the defining feature of a methamphetamine derivative.
This structural framework places DMMA isomers in close relation to other well-known substituted phenethylamines. For instance, 3,4-DMMA is a direct analog of MDMA, where MDMA's 3,4-methylenedioxy ring is replaced by two separate methoxy groups. The 2,5-DMMA isomer is related to the 2C series of phenethylamines and the DOx family of substituted amphetamines, which are characterized by their 2,5-dimethoxy substitution pattern. wikipedia.orgnih.gov The process of making chemical structure modifications to a parent compound like amphetamine allows for the creation of a significant number of novel but related products. nih.gov
Chemical Synthesis and Precursor Studies
General Synthetic Pathways to Dimethoxymethamphetamine Isomers
The most common synthetic routes to produce this compound isomers, such as 3,4-DMMA and 2,5-DMMA, typically start from a corresponding dimethoxy-substituted phenyl-2-propanone (P2P) ketone. unodc.org The choice of starting material dictates the final substitution pattern on the aromatic ring.
One prevalent method is the Leuckart reaction . This process involves the reductive amination of a ketone. For DMMA synthesis, a dimethoxyphenyl-2-propanone isomer is heated with methylamine (B109427) and formic acid (or ammonium (B1175870) formate (B1220265) followed by methylation) to produce the corresponding N-formyl intermediate. This intermediate is then hydrolyzed, typically using hydrochloric acid, to yield the final this compound product. unodc.org This method is known for its relative simplicity. unodc.org
Another significant pathway is reductive amination , which is considered a more direct approach. In this method, the dimethoxyphenyl-2-propanone precursor is reacted directly with methylamine in the presence of a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride or catalytic hydrogenation using catalysts like platinum oxide or palladium. unodc.orgnih.gov
The nitropropene route offers an alternative starting from a substituted benzaldehyde (B42025). unodc.org For example, 2,5-dimethoxybenzaldehyde (B135726) can be condensed with nitroethane to form 1-(2,5-dimethoxyphenyl)-2-nitropropene. Subsequent reduction of this intermediate, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH4), reduces both the nitro group and the alkene double bond to yield the corresponding amphetamine analogue. researchgate.net To obtain the methamphetamine derivative, an additional methylation step on the amine is required, or the synthesis can be adapted to use N-methylated intermediates.
These general pathways can be adapted to create various this compound isomers by selecting the appropriately substituted precursor. unodc.org
| Synthetic Pathway | Precursor Example (for 2,5-DMMA) | Key Reagents/Steps | Product |
| Leuckart Reaction | 2,5-Dimethoxyphenyl-2-propanone | 1. Methylamine, Formic Acid 2. Hydrochloric Acid (hydrolysis) | 2,5-Dimethoxymethamphetamine |
| Reductive Amination | 2,5-Dimethoxyphenyl-2-propanone | Methylamine, Sodium Cyanoborohydride or H₂/Pd | 2,5-Dimethoxymethamphetamine |
| Nitropropene Route | 2,5-Dimethoxybenzaldehyde | 1. Nitroethane 2. Lithium Aluminum Hydride (LiAlH₄) | 2,5-Dimethoxyamphetamine (B1679032) (requires N-methylation for DMMA) |
Stereoselective Synthesis Approaches for Chiral Analogues
This compound possesses a chiral center at the alpha-carbon of the ethylamine (B1201723) chain, meaning it can exist as two enantiomers, (R)- and (S)-dimethoxymethamphetamine. Stereoselective synthesis aims to produce a single enantiomer, which is crucial for studying the specific biological activities of each isomer.
A successful strategy for achieving stereoselectivity relies on the use of a removable chiral auxiliary . This approach is well-documented for the synthesis of structurally similar compounds like 3,4-Methylenedioxymethamphetamine (MDMA) and is directly applicable to DMMA isomers. nih.gov
In one such method, the precursor ketone (e.g., 3,4-dimethoxyphenyl-2-propanone) undergoes reductive amination with a chiral amine, such as (S)-α-methylbenzylamine. nih.gov This reaction creates a mixture of two diastereomers. Due to their different physical properties, these diastereomers can often be separated by methods like crystallization or chromatography. After separation, the chiral auxiliary is removed through a process like hydrogenolysis (e.g., using hydrogen gas and a palladium catalyst), which cleaves the benzyl (B1604629) group and leaves the desired single enantiomer of the primary amine (dimethoxyamphetamine). A final N-methylation step would then yield the target enantiomerically pure this compound. nih.gov The selectivity of the initial reductive amination can be highly dependent on the choice of reducing agent and reaction conditions. nih.gov
| Approach | Precursor | Chiral Reagent | Key Steps | Outcome |
| Chiral Auxiliary | 3,4-Dimethoxyphenyl-2-propanone | (S)-α-methylbenzylamine | 1. Reductive amination to form diastereomers. 2. Separation of diastereomers (e.g., crystallization). 3. Removal of auxiliary (e.g., hydrogenolysis). 4. N-methylation. | Enantiomerically pure (e.g., S- or R-) 3,4-Dimethoxymethamphetamine |
Role of this compound Isomers as Synthetic Intermediates
While often the final target of a synthesis, this compound isomers can also serve as intermediates for the creation of other, more complex substances. Their chemical structure, featuring a reactive secondary amine and an activated aromatic ring, allows for further functionalization.
The secondary amine group can be further alkylated or acylated. For example, it can serve as a precursor for N-benzyl substituted phenethylamines, a class of compounds known for their potent activity at serotonin (B10506) receptors. In a reaction analogous to the synthesis of the "NBOMe" series from the "2C" series of phenethylamines, a this compound isomer could be reacted with a substituted benzaldehyde (like 2-methoxybenzaldehyde) under reductive conditions to yield a more complex tertiary amine. unodc.org
Furthermore, the dimethoxy-substituted aromatic ring is susceptible to electrophilic aromatic substitution reactions. Depending on the positions of the methoxy (B1213986) groups (e.g., 2,5- or 3,4-), further substitutions such as halogenation (bromination, iodination) or nitration could be achieved, leading to novel analogues with different substitution patterns. nih.govresearchgate.net These transformations would utilize the DMMA isomer as a scaffold to build more elaborate molecules for structure-activity relationship studies. researchgate.net
Preclinical Pharmacological Characterization
In Vitro Studies on Monoamine Transporter Interactions
Research into the broader class of 2,5-dimethoxy-substituted phenylalkylamines, which includes Dimethoxymethamphetamine, indicates a general lack of significant activity at the primary monoamine transporters. Studies on closely related compounds such as 2,5-Dimethoxy-4-methylamphetamine (DOM) and 2,4,5-Trimethoxyamphetamine (TMA-2) have shown them to be inactive as monoamine reuptake inhibitors. wikipedia.orgwikipedia.org This suggests that this compound likely possesses a low affinity for the serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) transporters.
Based on data from structurally similar amphetamine derivatives, this compound is predicted to be a very weak inhibitor of the serotonin transporter. For instance, amphetamine and methamphetamine are at least 100-fold less potent at inhibiting SERT compared to their activity at the dopamine (DAT) or norepinephrine (NET) transporters. d-nb.info Compounds featuring the 2,5-dimethoxy substitution pattern, such as TMA-2, have been found to be inactive at monoamine transporters, implying a negligible affinity for SERT. wikipedia.org
Similar to its expected interaction with SERT, this compound is not anticipated to be a potent inhibitor of the norepinephrine transporter. While amphetamine and methamphetamine are most potent at NET, the addition of the 2,5-dimethoxy substitutions, as seen in TMA-2, leads to inactivity at these transporter sites. wikipedia.orgd-nb.info
The affinity and activity of this compound at the dopamine transporter are also expected to be low. This follows the established structure-activity relationship for this class of compounds, where psychedelic effects are mediated by serotonin receptor agonism rather than monoamine transporter inhibition. wikipedia.org The analogue TMA-2's lack of activity at monoamine transporters further supports this prediction. wikipedia.org
Table 1: Monoamine Transporter Activity of Related Phenylalkylamines Note: Specific data for this compound is not available. Data for representative compounds are shown for structural comparison.
| Compound | Transporter | Activity / Affinity (Ki or IC50) |
|---|---|---|
| 2,4,5-Trimethoxyamphetamine (TMA-2) | SERT, NET, DAT | Inactive |
| 2,5-Dimethoxy-4-methylamphetamine (DOM) | SERT, NET, DAT | Inactive as a reuptake inhibitor |
| Methamphetamine | SERT | ~20,700 nM (Ki) |
| Methamphetamine | NET | ~1.3 nM (Ki) |
| Methamphetamine | DAT | ~82 nM (Ki) |
This table is for illustrative purposes, drawing on data for structurally related compounds to infer the likely profile of this compound. wikipedia.orgwikipedia.orgd-nb.info
Receptor Ligand Binding and Functional Selectivity
The primary pharmacological activity of this compound and its analogues is centered on agonist activity at serotonin 5-HT₂ receptor subtypes. wikipedia.org The 2,5-dimethoxy substitution pattern is a key structural motif that confers high affinity and potent agonism at these receptors, particularly the 5-HT₂ₐ subtype. nih.govnih.govnih.gov
Phenylalkylamines with 2,5-dimethoxy substitutions typically bind with moderate to high affinity to the 5-HT₂ₐ receptor, often showing a degree of preference over the 5-HT₂C receptor. nih.govnih.gov For instance, studies on a range of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines and their amphetamine counterparts demonstrated 5-HT₂ₐ/5-HT₂C selectivity ratios ranging from 2.1 to 14. nih.gov The affinity at these receptors is influenced by the nature of the substituent at the 4-position of the phenyl ring; increasing the size and lipophilicity of this substituent generally increases the binding affinity at both 5-HT₂ₐ and 5-HT₂C receptors. nih.govfrontiersin.orgresearchgate.net
Table 2: Serotonin Receptor Activity of a Representative Analogue (TMA-2) Note: Specific data for this compound is not available. Data for the close analogue 2,4,5-Trimethoxyamphetamine (TMA-2) is presented.
| Receptor | Binding Affinity (Ki) | Functional Activity (EC₅₀) | Efficacy (Eₘₐₓ) |
|---|---|---|---|
| 5-HT₂ₐ | 1,300 nM | 190 nM | 84% |
| 5-HT₂C | >10,000 nM | ~1,900 nM | 59% |
This table presents data for the structurally related compound 2,4,5-Trimethoxyamphetamine (TMA-2) to illustrate the expected receptor interaction profile. wikipedia.org
Phenylalkylamine derivatives containing the 2,5-dimethoxy motif are recognized as potent 5-HT₂ₐ receptor agonists, a property responsible for the psychedelic effects of many compounds in this class. wikipedia.orgnih.gov Modifications to the phenethylamine (B48288) scaffold have led to the development of numerous potent 5-HT₂ₐ receptor agonists, providing detailed information about their structure-activity relationships. nih.gov These compounds generally act as partial or full agonists at 5-HT₂ₐ and 5-HT₂C receptors. nih.gov
The functional activity of these ligands is not uniform across all signaling pathways, a phenomenon known as biased agonism. researchgate.net A given phenylalkylamine agonist can preferentially activate certain intracellular signaling cascades over others, leading to distinct pharmacological profiles even among structurally similar compounds. researchgate.net For example, the lipophilicity of the 4-position substituent on 2,5-dimethoxyphenethylamines (2C-X compounds) has been correlated with their efficacy, showing a stronger correlation for Gq protein signaling pathways than for β-arrestin2 recruitment. researchgate.net This functional selectivity is a key area of research for developing more specific therapeutic agents targeting the 5-HT₂ₐ receptor. researchgate.net
Cellular Mechanisms of Action in Model Systems
The cellular effects of this compound have been investigated primarily in neuronal cell lines to characterize its neurotoxic potential. These studies aim to understand how the compound interacts with cellular components and triggers specific signaling cascades.
Research utilizing human dopaminergic neuroblastoma SH-SY5Y cells has demonstrated that this compound can induce apoptosis, which is a form of programmed cell death. nih.govacs.orgacs.orgresearchgate.net This finding suggests that the compound possesses cytotoxic properties that can lead to the controlled elimination of these neuronal cells. The induction of apoptosis is a key indicator of a substance's potential neurotoxicity. The specific apoptotic pathways triggered by this compound in neuroblastoma cells involve a series of coordinated molecular events that culminate in cell death. While the complete cascade has not been fully elucidated, the detection of apoptosis confirms that this compound can activate intrinsic cellular programs that lead to cell demise. nih.govacs.orgresearchgate.net
| Model System | Compound | Observed Effect | Reference |
|---|---|---|---|
| Human Dopaminergic Neuroblastoma SH-SY5Y Cells | This compound (MMMA) | Induction of Apoptosis | nih.govacs.orgresearchgate.net |
A significant finding in the preclinical characterization of this compound is that its toxicity does not appear to be mediated by oxidative stress. nih.govacs.orgresearchgate.net In a bacterial assay specifically designed to detect oxidative toxicity, this compound was found to be non-toxic. nih.govacs.orgresearchgate.net This is a notable distinction from its close analog, MDMA, where the generation of reactive oxygen species (ROS) by its catechol metabolites is often implicated in its toxic effects.
The chemical structure of this compound, which features a protected catechol group with two methoxy (B1213986) groups, makes it less susceptible to oxidation. nih.govacs.org This structural feature likely prevents the formation of redox-active quinones that are responsible for generating ROS. Consequently, the cellular damage induced by this compound is not attributed to an imbalance in the cellular redox state.
| Assay Type | Compound | Result | Implication | Reference |
|---|---|---|---|---|
| Bacterial Oxidative Toxicity Assay | This compound (MMMA) | Non-toxic | Toxicity is not related to increased oxidative stress. | nih.govacs.orgresearchgate.net |
Structure Activity Relationship Sar Investigations
Impact of Methoxy (B1213986) Substitution Patterns on Monoamine Action
The position and nature of substituents on the phenyl ring of phenethylamines are critical determinants of their pharmacological activity at monoamine transporters. In the case of 3,4-dimethoxymethamphetamine (DMMA), the replacement of the 3,4-methylenedioxy bridge found in the highly potent analogue 3,4-methylenedioxymethamphetamine (MDMA) with two separate methoxy groups leads to a significant decrease in activity.
Research investigating the comparative potencies of MDMA analogues has demonstrated that DMMA is a very weak inhibitor of both the noradrenaline transporter (NET) and the serotonin (B10506) transporter (SERT). nih.gov This suggests that the constrained five-membered ring of the methylenedioxy group in MDMA is more favorable for high-affinity binding to these transporters than the more flexible twin methoxy substituents of DMMA. Studies on other analogues have shown that different substitution patterns can shift the selectivity and potency of these compounds. For example, moving the methylenedioxy group to the 2,3-position, as in 2,3-MDMA, results in a compound that is significantly less potent than MDMA at SERT but equipotent at NET. nih.govnih.gov This highlights the sensitivity of monoamine transporters to the specific placement of functional groups on the aromatic ring.
Influence of Alkyl Chain Modifications on Receptor and Transporter Binding
Modifications to the alkyl side chain of phenethylamine (B48288) derivatives significantly influence their interaction with monoamine transporters. Key modifications include N-alkylation (such as the N-methyl group in methamphetamine) and changes to the length of the alpha-carbon chain.
The presence of an N-methyl group, which distinguishes methamphetamine from amphetamine and MDMA from 3,4-methylenedioxyamphetamine (MDA), has a notable impact on pharmacological activity. Generally, larger compounds tend to function as uptake inhibitors, while smaller compounds may also act as transportable substrates that can cause neurotransmitter release. nih.gov
Further modification, such as extending the alpha-carbon chain from a methyl to an ethyl group, also alters potency and selectivity. For instance, N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB), an analogue of MDMA with an alpha-ethyl group, is significantly less potent than MDMA at both NET and SERT. nih.govnih.gov Specifically, its inhibitory potency at SERT is decreased twofold compared to MDMA, while its potency at NET is reduced by eightfold. nih.gov This demonstrates that even a small extension of the alkyl chain can substantially reduce binding affinity at these monoamine transporters.
Stereochemical Considerations in Dimethoxymethamphetamine Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a crucial factor in the biological activity of many neurologically active compounds. researchgate.net Phenethylamines like this compound possess a chiral center at the alpha-carbon of the side chain, meaning they exist as two non-superimposable mirror images, or enantiomers (R- and S-isomers).
Biological systems, particularly receptors and transporters, are themselves chiral and often exhibit a high degree of stereoselectivity, leading to different pharmacological profiles for each enantiomer. researchgate.net For example, in the case of MDMA and its primary metabolite MDA, the enantiomers show distinct activities. Both the S-(+) and R-(-) isomers of MDMA and MDA are potent inhibitors of serotonin uptake. nih.gov However, only the S-(+) enantiomer of MDMA and MDA effectively inhibits dopamine (B1211576) uptake into striatal synaptosomes. nih.gov In contrast, both stereoisomers of these compounds are equipotent in inhibiting norepinephrine (B1679862) uptake. nih.gov
This enantioselective activity underscores the importance of molecular geometry for proper binding and interaction with transporter proteins. While specific studies on the individual enantiomers of this compound are limited, the established principles within this chemical class strongly suggest that its S- and R-isomers would also exhibit different potencies and selectivities at various monoamine transporters.
Comparative Potency Analysis with Analogues (e.g., MDMA)
Quantitative analysis of the inhibitory potency of this compound (DMMA) at monoamine transporters reveals a significant disparity when compared to its well-known analogue, MDMA. DMMA has been shown to be substantially less potent than MDMA as an inhibitor at both the noradrenaline transporter (NET) and the serotonin transporter (SERT). nih.govnih.gov
The inhibitory potency is often measured by the inhibition constant (Kᵢ), which represents the concentration of a drug required to inhibit 50% of transporter activity. A lower Kᵢ value indicates a higher binding affinity and greater potency. In comparative studies using mammalian cell lines, the Kᵢ values for DMMA were found to be significantly higher than those for MDMA, confirming its weaker activity. nih.gov
The table below presents the comparative inhibitory potencies (Kᵢ values in nanomolar, nM) of DMMA, MDMA, and other related analogues at NET and SERT.
Data sourced from a study on MDMA analogues' inhibition of [³H]noradrenaline and [³H]5-HT transport. nih.gov
As the data illustrates, DMMA is a considerably weaker inhibitor at both transporters compared to MDMA and even other less potent analogues like MBDB and 2,3-MDMA (at SERT). nih.gov
Advanced Analytical and Forensic Methodologies
Chromatographic Techniques for Identification and Quantification
Chromatographic methods, particularly when coupled with mass spectrometry, are the cornerstone of forensic drug analysis, offering high sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized technique for the analysis of amphetamine-type substances. mdpi.com For Dimethoxymethamphetamine, a GC-MS method would involve the separation of the analyte from a sample matrix, followed by its ionization and fragmentation to produce a characteristic mass spectrum.
However, a significant challenge in the analysis of this compound and its regioisomers, such as 2,5-dimethoxyamphetamine (B1679032) (2,5-DMA), is the similarity of their electron ionization (EI) mass spectra. researchgate.net All positional isomers share the same molecular weight and often produce nearly identical mass spectra, which can lead to misidentification if relying on mass spectral data alone. researchgate.net Chromatographic separation is therefore crucial. The use of a slightly polar 30-m capillary column can aid in the resolution of these isomers. researchgate.net To enhance chromatographic performance and specificity, derivatization of the amine group is a common strategy. researchgate.net
Key GC-MS Parameters for Related Dimethoxyamphetamines
| Parameter | Typical Setting |
|---|---|
| Column | Slightly polar 30-m capillary column |
| Injection Mode | Splitless |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Full-scan or Selected Ion Monitoring (SIM) |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers a powerful alternative to GC-MS, particularly for compounds that are thermally labile or require derivatization for GC analysis. This technique has been successfully applied to the analysis of a wide range of amphetamine-related drugs in various biological matrices. nih.govchromatographyonline.com
For this compound, an HPLC-MS/MS method would provide high sensitivity and specificity. The use of tandem mass spectrometry allows for the selection of specific precursor and product ion transitions, which significantly reduces matrix interference and enhances confidence in identification. nih.gov A validated HPLC-MS/MS method for the simultaneous determination of methamphetamine and MDMA in blood has demonstrated a wide linear range and low limits of detection, showcasing the potential of this technique for this compound analysis. nih.govsemanticscholar.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isomer Separation
The chiral nature of this compound necessitates methods capable of separating its enantiomers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a chiral stationary phase (CSP) has proven to be a reliable method for the enantiomeric separation of methamphetamine and is directly applicable to this compound. nih.gov This approach avoids the potential for racemization that can occur with derivatization-based GC-MS methods. nih.gov
Alternatively, derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column (like a C18 column), is a cost-effective strategy. restek.comnih.gov Reagents such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) can be used to derivatize the primary or secondary amine of this compound, allowing for the separation of the resulting diastereomers by conventional LC-MS/MS. restek.com
Spectroscopic and Hyphenated Techniques for Structural Confirmation
While chromatographic techniques are excellent for separation and quantification, spectroscopic methods provide detailed structural information. Techniques such as infrared (IR) spectroscopy and Raman spectroscopy can offer confirmatory data. rsc.org Gas chromatography-infrared detection (GC-IRD) can be particularly useful in differentiating between positional isomers of dimethoxyamphetamines, which may be challenging with GC-MS alone. researchgate.net
Chiroptical spectroscopy methods, such as vibrational circular dichroism (VCD) and Raman optical activity (ROA), in conjunction with computational modeling, can provide detailed insights into the three-dimensional structure of chiral molecules like this compound in solution. rsc.org
Derivatization Strategies for Enhanced Detection and Chiral Analysis
Chemical derivatization is a key strategy in the analysis of amphetamine-like compounds for several reasons: it can improve volatility for GC analysis, enhance chromatographic separation, and increase detector sensitivity. jfda-online.com For this compound, acylation of the amine group is a common approach. nih.gov
Fluorinated anhydrides such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are frequently used derivatizing agents. nih.gov These reagents create less polar and more volatile derivatives suitable for GC-MS analysis. gcms.cz
For chiral analysis, derivatization with a chiral reagent is a well-established method. jfda-online.com As mentioned, Marfey's reagent can be used to form diastereomers separable by LC-MS/MS. restek.com Another common chiral derivatizing reagent for GC-MS analysis is N-trifluoroacetyl-L-prolyl chloride (TPC). nih.gov However, the use of chiral derivatizing agents can be complicated by the presence of enantiomeric impurities in the reagent itself, which can affect the accuracy of the enantiomeric ratio determination. nih.gov
Common Derivatization Reagents for Amphetamine-Type Compounds
| Reagent | Purpose | Analytical Technique |
|---|---|---|
| TFAA, PFPA, HFBA | Improved volatility and chromatography | GC-MS |
| Marfey's Reagent | Chiral separation (diastereomer formation) | LC-MS/MS |
| N-trifluoroacetyl-L-prolyl chloride (TPC) | Chiral separation (diastereomer formation) | GC-MS |
| MSTFA | Silylation for improved GC performance | GC-MS |
Method Validation and Performance Characteristics in Research Settings
The validation of any analytical method is crucial to ensure its reliability and fitness for purpose. researchgate.net For the analysis of this compound in a research setting, a developed method would need to be validated according to established guidelines. Key validation parameters include:
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components. gavinpublishers.com This is particularly important for this compound due to the existence of numerous positional isomers.
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte. semanticscholar.org
Accuracy: The closeness of the measured value to the true value. gavinpublishers.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. semanticscholar.org This is typically expressed as the relative standard deviation (RSD).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. semanticscholar.org
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. semanticscholar.org
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. gavinpublishers.com
A review of validated methods for related phenethylamines indicates that both GC-MS and LC-MS/MS techniques can achieve low limits of detection and quantification (in the low ng/mL range), excellent linearity, and high accuracy and precision. nih.govsemanticscholar.org
Historical Trajectory and Regulatory Impact on Scientific Inquiry
Early Academic Synthesis and Characterization
The initial synthesis of a dimethoxy-substituted amphetamine dates back to 1939, when Richard Baltzly and Johannes S. Buck first prepared 2,5-dimethoxyamphetamine (B1679032) (2,5-DMA). wikipedia.org However, comprehensive characterization of the broader class of dimethoxymethamphetamine isomers and their effects would not occur for several decades.
A significant portion of the foundational research on these compounds was conducted by Alexander Shulgin, who synthesized and documented the effects of numerous psychoactive substances. wikipedia.orgchemeurope.com His work detailed the synthesis and preliminary human psychopharmacology of several dimethoxyamphetamine isomers, including 2,4-DMA, 2,5-DMA, and 3,4-DMA. wikipedia.orgchemeurope.com Shulgin's systematic explorations, often involving self-experimentation, provided the first qualitative descriptions of the effects of these compounds in humans.
Beyond Shulgin's work, early research into some isomers was driven by interests outside of psychopharmacology. For instance, 3,4-Dimethoxyamphetamine (3,4-DMA) was the subject of experiments in the early 1960s at the New York State Psychiatric Institute, conducted by the U.S. Army's chemical warfare group. wikipedia.org These studies, part of the Edgewood Arsenal experiments, investigated the potential weaponizable applications of various drugs and involved administering 3,4-DMA to psychiatric patients at dosages ranging from 70 mg to 700 mg via intravenous injection. wikipedia.org The Edgewood Arsenal designated 3,4-DMA with the code name EA-1316. wikipedia.org
The table below summarizes the early synthesis and characterization of key this compound isomers.
| Isomer | Year of First Synthesis | Key Researchers/Institutions | Initial Characterization Notes |
| 2,5-Dimethoxyamphetamine (2,5-DMA) | 1939 | Richard Baltzly and Johannes S. Buck | Parent compound of the DOx series of drugs. wikipedia.org |
| 3,4-Dimethoxyamphetamine (3,4-DMA) | Early 1960s (researched) | U.S. Army Chemical Warfare Group (Edgewood Arsenal) | Investigated for potential weaponizable effects; administered to psychiatric patients. wikipedia.org |
| Various Isomers (including 2,4-DMA, 2,5-DMA, 3,4-DMA) | 1960s-1970s | Alexander Shulgin | Systematic synthesis and qualitative psychopharmacological evaluation in humans. wikipedia.orgchemeurope.com |
Research Implications of Regulatory Classifications and Control Measures
The classification of this compound and its isomers as controlled substances has had a profound and largely inhibitory effect on scientific inquiry. In the United States, the passage of the Controlled Substances Act (CSA) in 1970 categorized many psychedelic compounds, including positional isomers of 2,5-dimethoxyamphetamine, as Schedule I substances. nih.gov This classification designates them as having a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision. nih.gov
The Schedule I status of these compounds creates significant hurdles for researchers. Any scientific investigation involving Schedule I substances requires approval from both the Food and Drug Administration (FDA) and the Drug Enforcement Administration (DEA). This dual oversight introduces substantial administrative burdens, costs, and delays to the research process. The scheduling system impacts various stages of pharmaceutical research, including drug development, manufacturing, and the execution of nonclinical and clinical studies. uri.edu
The stringent regulations surrounding Schedule I substances can deter researchers from pursuing studies on these compounds, even if they show therapeutic potential. The process of obtaining the necessary licenses and approvals is often lengthy and complex, which can be a significant disincentive for academic and clinical researchers.
Challenges in Scientific Research due to Legal Status
The legal status of this compound isomers as Schedule I controlled substances presents a multitude of challenges to scientific research, effectively stifling a comprehensive understanding of their pharmacology, toxicology, and potential therapeutic applications.
One of the primary challenges is the significant administrative and financial burden associated with conducting research on Schedule I drugs. Researchers must navigate a complex regulatory landscape, which includes obtaining specific licenses from the DEA to handle these substances. This process can be time-consuming and costly, often requiring specialized security measures for storage and handling.
Furthermore, the stigma associated with studying Schedule I substances can create difficulties in securing funding and institutional support for research projects. Many funding bodies may be hesitant to support research on compounds that are perceived as having a high potential for abuse and no accepted medical value.
The limited availability of research-grade compounds also poses a significant challenge. The production and distribution of Schedule I substances are tightly controlled, making it difficult for researchers to obtain the necessary materials for their studies.
Finally, the stringent regulations can limit the scope and scale of research that is possible. For example, conducting clinical trials with Schedule I substances is particularly challenging due to the high regulatory hurdles and concerns for participant safety. These obstacles collectively contribute to a significant knowledge gap regarding the properties and potential of this compound and its isomers. The difficulties in conducting research on these compounds mean that our understanding of their effects and mechanisms of action remains limited.
Future Research Avenues and Methodological Advancements
Elucidating Underexplored Physiological Properties of Dimethoxymethamphetamine Isomers
The physiological effects of substituted amphetamines can vary significantly between different isomers of the same compound. Chirality plays a crucial role in the pharmacological activity of these substances, with different stereoisomers often exhibiting distinct potencies and qualitative effects. For instance, in the case of 2,5-Dimethoxy-4-methylamphetamine (DOM), the R-(-)-DOM enantiomer is the more pharmacologically active stereoisomer. chemeurope.com This highlights the necessity of investigating the unique physiological profiles of each isomer of a given compound.
Future research should aim to systematically characterize the physiological effects of individual isomers of this compound and its analogs. This includes detailed studies on their impact on cardiovascular parameters, thermoregulation, and other physiological systems. The duration of action is another critical parameter that warrants further investigation, as compounds like DOM are known for their prolonged effects, which can last from 14 to 20 hours. chemeurope.comwikipedia.org
Furthermore, the development of tolerance to these compounds is an area that requires more in-depth study. Clinical studies with DOM have indicated that tolerance can develop rapidly, sometimes within as little as three days of repeated exposure. chemeurope.com Understanding the mechanisms underlying this rapid tolerance is essential for a comprehensive understanding of the pharmacology of these substances. The significant differences in the psychostimulant effects of d-methamphetamine and l-methamphetamine, with the d-enantiomer being substantially more potent, serve as a compelling example of why isomer-specific research is paramount. nih.gov
Advanced Computational Modeling for Receptor Binding and Mechanism Prediction
Computational modeling has emerged as a powerful tool in pharmacology for predicting how a compound will interact with its biological targets. Techniques such as molecular mechanics calculations and molecular dynamics simulations can provide valuable insights into the binding of substituted amphetamines to their receptors. nih.gov These in-silico approaches can help to elucidate the specific molecular interactions that determine the affinity and efficacy of a ligand at a particular receptor.
For compounds like this compound, advanced computational models can be employed to predict their binding profiles at various neurotransmitter receptors, particularly serotonin (B10506) and dopamine (B1211576) receptors. By simulating the docking of these molecules into the receptor's binding pocket, researchers can identify key amino acid residues involved in the interaction and predict the conformational changes that lead to receptor activation. For example, docking analysis and molecular dynamics simulations have been used to show how stimulants bind to the S1 substrate binding site of the dopamine transporter, inducing a conformational change from an outward-facing to an inward-facing state. nih.govnih.gov
These computational studies can also help to explain the differences in activity between isomers. By modeling the interaction of each enantiomer with a chiral receptor, it is possible to understand the structural and dynamic factors that contribute to enantioselectivity. nih.gov This information is invaluable for designing future studies and for predicting the pharmacological properties of new, unsynthesized compounds.
Development of Novel Analytical Techniques for Isomer Differentiation and Trace Analysis
The accurate identification and quantification of substituted amphetamine isomers present a significant challenge for analytical chemistry. nih.govresearchgate.net Due to their identical mass, standard mass spectrometry techniques cannot differentiate between enantiomers. Therefore, the development of novel analytical methods for chiral separation is a critical area of research.
Several advanced techniques have been developed to address this challenge. Chiral liquid chromatography-mass spectrometry/mass spectrometry (CSP-LC-MS-MS) has proven to be a reliable method for the separation and quantification of d- and l-isomers of amphetamine and methamphetamine. nih.govsciex.com This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation prior to detection by the mass spectrometer.
Another approach involves chemical derivatization, where the enantiomers are reacted with a chiral derivatizing agent, such as (S)-N-trifluoroacetyl prolyl chloride (TPC), to form diastereomers. nih.govresearchgate.netd-nb.info These diastereomers have different physical properties and can be separated using standard chromatographic techniques like gas chromatography (GC). Differential mobility spectrometry (DMS) is another innovative technique that can separate isomeric species based on differences in their ion mobility under high and low electric fields. nih.govresearchgate.netd-nb.info
Future research in this area will likely focus on the development of even more sensitive and high-throughput methods for isomer differentiation. This includes the exploration of new chiral stationary phases, the optimization of derivatization reactions, and the refinement of DMS and other ion mobility techniques. The ability to accurately detect and quantify specific isomers at trace levels is essential for both forensic and research applications.
Table 1: Analytical Techniques for Isomer Differentiation
| Technique | Principle | Advantages | References |
|---|---|---|---|
| CSP-LC-MS/MS | Utilizes a chiral stationary phase to differentially retain enantiomers before mass spectrometric detection. | Reliable and accurate for enantiomeric separation and quantification. | nih.govsciex.com |
| Chemical Derivatization with GC/DMS | Reacts enantiomers with a chiral agent to form diastereomers, which are then separated by gas chromatography or differential mobility spectrometry. | Allows for the separation of enantiomers using standard chromatographic or ion mobility techniques. | nih.govresearchgate.netd-nb.info |
| High-pH Reversed Phase Chromatography | Employs high pH mobile phases to improve the chiral separation of amphetamine derivatives on certain columns. | Can dramatically improve chiral separation for some compounds. | phenomenex.com |
In-depth Investigations into Cellular and Subcellular Mechanisms
Understanding the cellular and subcellular mechanisms of action of substituted amphetamines is crucial for comprehending their complex pharmacological effects. Psychedelic amphetamines, such as DOM and DOI, primarily exert their effects through agonism at serotonin 2A (5-HT2A) receptors. nih.govencyclopedia.pub However, they can also interact with other serotonin receptor subtypes, as well as dopamine and other neurotransmitter systems.
At the cellular level, activation of 5-HT2A receptors by these compounds can lead to a cascade of intracellular signaling events. This includes the concept of "biased agonism," where a ligand can preferentially activate certain downstream signaling pathways (e.g., G-protein-dependent vs. β-arrestin-dependent pathways) over others. nih.govencyclopedia.pub This can lead to distinct functional outcomes despite binding to the same receptor.
Recent research has also revealed that psychedelic compounds can induce structural changes in neurons. Studies have shown that these substances can promote the growth of new dendritic branches and spines, leading to an increase in the number of synapses. ucdavis.edu This neuroplasticity may underlie some of the long-lasting behavioral and therapeutic effects observed with these compounds. Future research should focus on elucidating the precise molecular mechanisms that drive this structural remodeling. Furthermore, investigating the effects of these compounds on synaptic plasticity, such as long-term potentiation (LTP), in specific brain circuits will be critical for a complete understanding of their actions. For example, the psychedelic drug 2,5-Dimethoxy-4-iodoamphetamine (DOI) has been shown to unlock robust long-term potentiation in neurons of the claustrum that project to the anterior cingulate cortex. uky.edu
Comparative Pharmacological Studies with Emerging Psychoactive Substances
The continuous emergence of new psychoactive substances (NPS) necessitates comparative pharmacological studies to understand their properties relative to more well-characterized compounds. By comparing the pharmacological profiles of this compound and its analogs to other substituted amphetamines and emerging NPS, researchers can better predict their potential effects and mechanisms of action.
For example, studies comparing the effects of DOM and d-amphetamine on the release of catecholamines in the brain have shown both similarities and differences in their neurochemical profiles. nih.gov While both compounds increase the efflux of norepinephrine (B1679862) and dopamine, they exhibit different temporal patterns of release. nih.gov Such studies are crucial for understanding the subtle but important differences between structurally related compounds.
Comparative studies on the reinforcing effects and abuse potential of these substances are also of high importance. Research in animal models can help to assess whether these compounds are likely to be self-administered and can also investigate their interactions with other drugs of abuse, such as opioids. For instance, studies in rhesus monkeys have shown that DOM does not enhance the reinforcing effects of fentanyl. nih.gov
Furthermore, comparative receptor binding studies are essential for characterizing the selectivity of new compounds. By determining the binding affinities of a substance at a wide range of neurotransmitter receptors, researchers can generate a comprehensive pharmacological profile. For example, studies have compared the binding affinities of MDA, MDE, and MDMA at various receptor sites in the human cortex, revealing distinct binding profiles for each compound. nih.gov
Table 2: Receptor Binding Affinities (Ki, nM) of DOM
| Receptor | Ki (nM) |
|---|---|
| 5-HT2A | 6.5 |
| 5-HT2B | 15 |
| 5-HT2C | 11 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
